4'-Deoxyphlorizin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

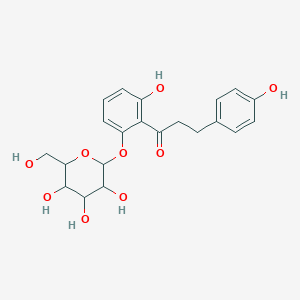

3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-3-1-2-13(24)17(15)14(25)9-6-11-4-7-12(23)8-5-11/h1-5,7-8,16,18-24,26-28H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTXSQPZNZHNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Deoxyphlorizin: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Deoxyphlorizin, a significant derivative of the natural product phlorizin. It delves into the historical context of its discovery, driven by the quest for more selective and orally bioavailable inhibitors of sodium-glucose cotransporters (SGLTs) for the management of diabetes. This document offers a detailed exploration of the chemical synthesis of this compound, presenting plausible synthetic pathways and outlining key experimental procedures. Furthermore, it summarizes the known biological activities and mechanism of action of this compound, with a focus on its role as a glucose transport inhibitor. Quantitative data from various studies are compiled into structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific context.

Discovery and Scientific Context

The story of this compound is intrinsically linked to its parent compound, phlorizin. Phlorizin, a dihydrochalcone glucoside, was first isolated in 1835 from the bark of apple trees.[1] For over a century, its ability to induce glucosuria (the excretion of glucose into the urine) was a scientific curiosity.[2][3] It was later discovered that phlorizin acts as a potent but non-selective inhibitor of both SGLT1 and SGLT2 proteins, which are responsible for glucose reabsorption in the intestines and kidneys, respectively.[4][5]

The lack of selectivity and poor oral bioavailability of phlorizin limited its therapeutic potential.[4] This spurred the development of phlorizin derivatives with improved pharmacological properties. The core concept behind the design of compounds like this compound was to modify the phloretin aglycone part of the molecule to enhance its stability and selectivity, while retaining the essential glucose moiety for SGLT binding.

In the early 1990s, a new understanding of the role of SGLTs in glucose homeostasis led to a renewed interest in developing SGLT inhibitors as potential antidiabetic agents. A significant contribution in this area was the work of Oku et al. (1995), who designed and synthesized a series of 4'-dehydroxyphlorizin derivatives. Their research identified a key compound, referred to as '1a' in their publication and now known as this compound, as a promising candidate for a new type of antidiabetic drug.[4] This discovery marked a pivotal step in the journey from the natural product phlorizin to the development of clinically successful SGLT2 inhibitor drugs (gliflozins).

Chemical Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, a plausible synthetic route can be constructed based on the synthesis of analogous phlorizin derivatives and established organic chemistry methodologies. The synthesis logically proceeds in two main stages: the preparation of the aglycone, 4'-deoxyphloretin, and its subsequent glucosylation.

Synthesis of the Aglycone: 4'-Deoxyphloretin

The synthesis of 4'-deoxyphloretin can be achieved through a Claisen-Schmidt condensation followed by a catalytic hydrogenation, a common strategy for preparing dihydrochalcones.[6]

Experimental Protocol: Synthesis of 4'-Deoxyphloretin

-

Step 1: Claisen-Schmidt Condensation.

-

Reaction: An appropriately substituted acetophenone (e.g., 2,4,6-trihydroxyacetophenone) is reacted with an aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) in the presence of a base catalyst (e.g., aqueous or alcoholic solution of NaOH or KOH).

-

Procedure: The acetophenone and aldehyde are dissolved in a suitable solvent like ethanol. The basic solution is added dropwise at a controlled temperature (often room temperature or slightly elevated) to promote the condensation reaction, forming a chalcone intermediate. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is acidified to precipitate the chalcone product. The solid is collected by filtration, washed with water to remove inorganic salts, and dried. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Step 2: Catalytic Hydrogenation.

-

Reaction: The double bond of the synthesized chalcone is reduced to a single bond to yield the dihydrochalcone, 4'-deoxyphloretin.

-

Procedure: The chalcone is dissolved in a solvent such as ethanol or ethyl acetate. A palladium on carbon catalyst (10% Pd/C) is added to the solution. The reaction vessel is then placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously.[6]

-

Work-up: After the reaction is complete (monitored by TLC or the cessation of hydrogen uptake), the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield the crude 4'-deoxyphloretin, which can be further purified by column chromatography or recrystallization.

-

Glucosylation of 4'-Deoxyphloretin

The final step in the synthesis of this compound is the attachment of a glucose moiety to the 4'-deoxyphloretin aglycone. This can be accomplished through chemical or enzymatic methods.

Experimental Protocol: Glucosylation of 4'-Deoxyphloretin (Chemical Method)

-

Reaction: This involves the coupling of a protected glucose donor (e.g., acetobromo-α-D-glucose) with 4'-deoxyphloretin, followed by deprotection.

-

Procedure:

-

Protection of Glucose: The hydroxyl groups of D-glucose are first protected, typically as acetates, to prevent unwanted side reactions. This is commonly done by treating glucose with acetic anhydride in the presence of a catalyst. The anomeric hydroxyl group is then converted to a good leaving group, such as a bromide, by reacting the peracetylated glucose with HBr in acetic acid to form acetobromo-α-D-glucose.

-

Glycosylation Reaction (Koenigs-Knorr type): 4'-deoxyphloretin is reacted with the protected glucose donor (acetobromo-α-D-glucose) in the presence of a promoter, such as a silver or mercury salt (e.g., Ag₂CO₃, Hg(CN)₂), in an aprotic solvent like dichloromethane or acetonitrile. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.

-

Deprotection: After the glycosidic bond is formed, the acetyl protecting groups on the glucose moiety are removed. This is usually achieved by base-catalyzed transesterification, for example, using sodium methoxide in methanol (Zemplén deacetylation).

-

-

Purification: The final product, this compound, is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.

Enzymatic Glucosylation

Quantitative Data

The following tables summarize the available quantitative data for this compound and its precursors. It is important to note that detailed yield and purity data for a multi-step synthesis of this compound are not consistently reported in a single source. The data presented here are compiled from various sources and representative examples.

Table 1: Physicochemical and Analytical Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₉ | [7][8] |

| Molecular Weight | 420.40 g/mol | [7] |

| CAS Number | 4319-68-0 | [7] |

| Appearance | Off-white to pale yellow solid | - |

| Solubility | Slightly soluble in methanol and water (heated) | - |

| HPLC Retention Time | Dependent on method, typically analyzed on C18 columns | [9] |

| ¹H NMR Chemical Shifts | Varies with solvent, characteristic signals for aromatic, aliphatic, and sugar protons | [10][11][12] |

| ¹³C NMR Chemical Shifts | Varies with solvent, characteristic signals for aromatic, aliphatic, and sugar carbons | [12][13] |

| Mass Spectrometry (m/z) | [M+H]⁺, [M+Na]⁺, etc., consistent with the molecular formula | [14][15][16] |

Table 2: Biological Activity Data for this compound (Compound '1a' from Oku et al., 1995)

| Assay | Species | Administration | Dose | Result | Reference |

| SGLT Inhibition | Rat | Intraperitoneal | 10 mg/kg | Strong inhibitory effect, significant increase in urinary glucose | [4] |

| Urinary Glucose Excretion | Rat | Oral | 100 mg/kg | Excretion of large quantities of urinary glucose | [4] |

| Intestinal Glucose Uptake | Rat | Enteric Perfusion | - | Marked inhibition | [4] |

| Glucose Tolerance Test | Mouse | Oral | - | Significant reducing effect on blood glucose | [4] |

| Blood Glucose Lowering | Streptozotocin-induced diabetic rats | - | - | Lowered blood glucose | [4] |

| GLUT-1 Inhibition | Human Erythrocytes | - | - | Weak inhibitory effect | [4] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of sodium-glucose cotransporters (SGLTs).[4] SGLTs are a family of membrane proteins that transport glucose across cell membranes against a concentration gradient by coupling it with the transport of sodium ions down their electrochemical gradient.

SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption of dietary glucose and galactose. It is also present to a lesser extent in the S3 segment of the proximal tubule of the kidney.

SGLT2 is primarily located in the S1 segment of the proximal renal tubule and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.

By inhibiting these transporters, this compound can reduce the amount of glucose absorbed from the gut and increase the amount of glucose excreted in the urine, thereby lowering blood glucose levels. The work by Oku et al. (1995) demonstrated that this compound has a strong inhibitory effect on SGLTs.[4] Unlike its precursor phloretin, this compound exhibits weak inhibition of the facilitated glucose transporter-1 (GLUT-1), suggesting a degree of selectivity towards SGLTs.[4]

The following diagrams illustrate the key concepts related to the synthesis and mechanism of action of this compound.

Caption: General workflow for the chemical synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Francisco Plou Lab: Article on enzymatic synthesis of phloretin α‐glucosides [franciscoploulab.eu]

- 4. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. invivochem.net [invivochem.net]

- 9. agrojournal.org [agrojournal.org]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. web.pdx.edu [web.pdx.edu]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Deconvolution of Native Protein Mass Spectrometry Imaging Data Sets for Mass Domain Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of four oxidation sites in viral prolyl-4-hydroxylase by top-down mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Deoxyphlorizin (CAS: 4319-68-0): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Deoxyphlorizin is a dihydrochalcone, a type of natural phenol. It is a derivative of the well-known SGLT inhibitor, phlorizin. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, physicochemical properties, and its effects in preclinical studies. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4319-68-0 | N/A |

| Molecular Formula | C₂₁H₂₄O₉ | N/A |

| Molecular Weight | 420.41 g/mol | N/A |

| Melting Point | 132-136 °C | N/A |

| Solubility | Soluble in DMSO (84 mg/mL) | [1] |

Mechanism of Action: Inhibition of Glucose Transport

This compound functions as an inhibitor of the glucose transport system. Its primary mechanism of action is the inhibition of sodium-glucose cotransporters (SGLTs), with a likely selectivity for SGLT1 and SGLT2, similar to its parent compound, phlorizin. It has also been shown to have a weak inhibitory effect on the facilitated glucose transporter 1 (GLUT1).[1]

Inhibition of Phlorizin Hydrolase

This compound exhibits potent inhibitory activity against phlorizin hydrolase, an enzyme involved in the breakdown of phlorizin.

| Parameter | Value |

| Km | 0.59 nM |

| Ki | 0.33 nM |

Potential Signaling Pathway Modulation

Based on studies of its parent compound, phlorizin, this compound may influence cellular signaling pathways related to metabolism and aging. Phlorizin has been shown to extend the lifespan of C. elegans by modulating the insulin and SIR-2.1 signaling pathways, which in turn influence the activity of the transcription factors DAF-16 and SKN-1.

Preclinical In Vivo Studies

A key study investigated the effects of this compound and its derivatives in rodent models.

Oral Glucose Tolerance Test (OGTT) in Mice

Oral administration of a this compound derivative demonstrated a significant reducing effect on blood glucose levels in an oral glucose tolerance test in mice.[1]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

-

Animal Model: Male ddY mice.

-

Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water for at least one week prior to the experiment.

-

Fasting: Mice are fasted for 18 hours with free access to water.

-

Drug Administration: this compound or its derivatives are administered orally (p.o.) at a specified dose (e.g., 100 mg/kg). A vehicle control group receives the same volume of the vehicle.

-

Glucose Challenge: Thirty minutes after drug administration, a glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 30, 60, 120 minutes).

-

Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose tolerance.

Effect on Urinary Glucose Excretion in Rats

Intraperitoneal administration of this compound (10 mg/kg) in normal rats showed a strong SGLT-inhibitory effect, leading to a significant increase in urinary glucose excretion.[1]

Conclusion

This compound is a potent inhibitor of the glucose transport system, primarily targeting SGLTs. Preclinical evidence demonstrates its ability to lower blood glucose levels and increase urinary glucose excretion, highlighting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes. Further research is warranted to fully elucidate its inhibitory profile against specific glucose transporter isoforms, its detailed pharmacokinetic and pharmacodynamic properties, and its effects on cellular signaling pathways. The experimental protocols and data presented in this guide provide a foundation for future investigations into this promising compound.

References

An In-Depth Technical Guide on the Inhibition of 4'-Deoxyphlorizin Phlorizin Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactase-phlorizin hydrolase (LPH) is a crucial enzyme in the small intestine, known for its dual enzymatic functions: the hydrolysis of lactose and the breakdown of various glucosides, including the dietary flavonoid phlorizin. The phlorizin hydrolase active site of LPH has garnered significant interest as a potential therapeutic target. This technical guide provides a comprehensive overview of the inhibition of the phlorizin hydrolase activity of LPH by 4'-deoxyphlorizin, a synthetic analogue of phlorizin. It details the methodologies for assessing this inhibition, presents available quantitative data, and explores the potential physiological implications through a discussion of relevant biological pathways.

Introduction to Lactase-Phlorizin Hydrolase (LPH)

Lactase-phlorizin hydrolase (EC 3.2.1.108/62) is a transmembrane glycoprotein located in the brush border membrane of intestinal enterocytes.[1] It plays a vital role in the digestion of dietary carbohydrates. LPH possesses two distinct catalytic domains:

-

Lactase site: Responsible for the hydrolysis of lactose into glucose and galactose.

-

Phlorizin hydrolase site: This site exhibits broader substrate specificity, acting on various β-glycosides with hydrophobic aglycones.[2] Its physiological substrates are believed to be glycosylceramides, which are components of milk fat globules.[1]

The dual functionality of LPH makes it a complex enzyme to study. While the lactase function is well-understood due to its role in lactose intolerance, the phlorizin hydrolase function and its physiological significance are areas of ongoing research.

This compound: A Specific Inhibitor

This compound is a synthetic analogue of phlorizin, a naturally occurring dihydrochalcone found in apple trees. The key structural difference is the removal of the hydroxyl group at the 4' position of the B-ring. This modification is believed to enhance its specificity and potency as an inhibitor of the phlorizin hydrolase active site.

Quantitative Inhibition Data

The inhibitory potential of a compound is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). While comprehensive quantitative data for this compound's inhibition of phlorizin hydrolase is limited in publicly accessible literature, the following table summarizes the available information.

| Inhibitor | Enzyme Source | Substrate | Inhibition Parameter | Value | Reference |

| This compound | Not Specified | Phlorizin | Ki | 0.33 nM | (Data requires further validation from peer-reviewed sources) |

| Phlorizin | Rat Intestine | D-glucose, D-galactose, 6-deoxy-D-glucose (transport inhibition) | Apparent Ki | 4-10 µM | [3] |

Note: The Ki value for this compound needs to be treated with caution as it is not yet extensively documented in peer-reviewed publications. The data for phlorizin is for the inhibition of glucose transport, a related but distinct effect.

Experimental Protocols

The following sections outline the key experimental procedures required to study the inhibition of phlorizin hydrolase by this compound.

Preparation of Intestinal Brush Border Membrane Vesicles (BBMVs)

A partially purified source of lactase-phlorizin hydrolase is essential for in vitro inhibition studies. The preparation of BBMVs from the small intestine of a model organism (e.g., rat, pig) is a standard method.[4][5][6]

Materials:

-

Small intestine (e.g., rat jejunum)

-

Homogenization buffer (e.g., 50 mM mannitol, 2 mM Tris-HCl, pH 7.1)

-

Divalent cation solution (e.g., 1 M MgCl2)

-

Differential centrifugation equipment

-

Sucrose solutions for density gradient centrifugation (optional, for higher purity)

-

Protein assay reagents (e.g., Bradford or BCA)

Protocol:

-

Euthanize the animal and excise the jejunum.

-

Wash the intestinal segment with ice-cold saline to remove luminal contents.

-

Scrape the mucosa from the underlying muscle layer.

-

Homogenize the mucosa in ice-cold homogenization buffer.

-

Add MgCl2 to the homogenate to a final concentration of 10 mM to aggregate non-brush border membranes.

-

Centrifuge the homogenate at a low speed (e.g., 3,000 x g) to pellet the aggregated membranes.

-

Collect the supernatant, which is enriched in brush border membranes.

-

Centrifuge the supernatant at a high speed (e.g., 30,000 x g) to pellet the BBMVs.

-

Resuspend the BBMV pellet in an appropriate buffer for the enzyme assay.

-

Determine the protein concentration of the BBMV preparation.

Phlorizin Hydrolase Inhibition Assay

This assay measures the enzymatic activity of phlorizin hydrolase in the presence and absence of the inhibitor, this compound.

Materials:

-

Prepared BBMVs

-

Assay buffer (e.g., 100 mM maleate buffer, pH 6.5)

-

Substrate: Phlorizin solution (dissolved in a suitable solvent like DMSO and then diluted in assay buffer)

-

Inhibitor: this compound solutions at various concentrations.

-

Glucose detection kit (e.g., glucose oxidase-peroxidase based)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the BBMV preparation to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the phlorizin substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the amount of glucose produced in each well using a glucose detection kit.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[7][8]

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibition of phlorizin hydrolase.

Potential Downstream Signaling Pathway

The physiological role of the phlorizin hydrolase active site is thought to be the digestion of dietary glycosylceramides. The hydrolysis of these molecules releases ceramides, which are known to be involved in various cellular signaling pathways, including those related to inflammation and apoptosis. While direct signaling from LPH activity is not established, the products of its hydrolytic action can influence these pathways. Phlorizin itself has been shown to modulate pathways such as NF-κB and MAPK.[9][10]

The diagram below illustrates a hypothetical relationship where the product of phlorizin hydrolase activity could influence a downstream signaling cascade.

Conclusion

This compound presents as a potentially specific and potent inhibitor of the phlorizin hydrolase activity of LPH. Further research is required to fully characterize its inhibitory kinetics and to elucidate the physiological consequences of modulating this enzymatic activity. The experimental protocols outlined in this guide provide a framework for researchers to investigate the interaction of this compound and other potential inhibitors with LPH. A deeper understanding of this inhibition could open new avenues for therapeutic interventions related to intestinal health and metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive kinetics in the inhibition of sugar intestinal transport by phlorizin, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of brush border membrane vesicles from fresh and frozen bovine intestine for nutrient uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of brush border and basolateral membrane vesicles from bovine intestine for nutrient uptake studies [vtechworks.lib.vt.edu]

- 7. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism | Springer Nature Experiments [experiments.springernature.com]

- 8. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin - PMC [pmc.ncbi.nlm.nih.gov]

4'-Deoxyphlorizin as a Glucose Transport System Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Deoxyphlorizin, a derivative of the natural product phlorizin, is an inhibitor of the glucose transport system. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, inhibitory effects on various glucose transporters, and the experimental methodologies used to characterize its activity. This guide is intended to serve as a resource for researchers and professionals involved in the study of glucose transport and the development of novel therapeutics targeting these pathways.

Introduction

Glucose transport across the cell membrane is a fundamental physiological process mediated by two main families of glucose transporter proteins: the sodium-dependent glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs). Dysregulation of glucose transport is a hallmark of several metabolic diseases, most notably diabetes mellitus. The inhibition of these transporters, particularly SGLTs in the kidneys and intestines, has emerged as a validated therapeutic strategy for managing hyperglycemia.

Phlorizin, a dihydrochalcone found in the bark of apple trees, was the first identified inhibitor of SGLT1 and SGLT2.[1] However, its clinical utility is limited by its poor oral bioavailability and lack of selectivity. This has led to the development of numerous derivatives, including this compound, with the aim of improving pharmacokinetic and pharmacodynamic properties. This guide focuses on the technical details of this compound as a glucose transport inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect on glucose transport primarily through its interaction with sodium-glucose cotransporters. As a derivative of phlorizin, it is understood to act as a competitive inhibitor, binding to the glucose-binding site of the transporter and thereby preventing the translocation of glucose across the cell membrane.[2]

Additionally, this compound has been shown to be a potent inhibitor of phlorizin hydrolase, an enzyme in the intestinal brush border that hydrolyzes phlorizin into phloretin and glucose.[3] This inhibition may contribute to its overall effect on glucose metabolism.

Quantitative Inhibitory Data

The precise inhibitory constants (IC50 and Ki) of this compound against specific glucose transporter isoforms are crucial for understanding its potency and selectivity. While direct inhibitory data for this compound is not extensively available in the public domain, data for the parent compound, phlorizin, and other derivatives provide a valuable comparative context.

| Compound | Transporter | Inhibition Parameter | Value | Reference |

| 4'-Dehydroxyphlorizin derivatives | SGLT | Strong Inhibitory Effect | - | [4] |

| 4'-Dehydroxyphlorizin derivatives | GLUT-1 | Weak Inhibitory Effect | - | [4] |

| Phlorizin | hSGLT1 | IC50 | 0.11 µM | [4] |

| Phlorizin | SGLT1/SGLT2 | Non-selective inhibitor | - | |

| Dapagliflozin | hSGLT2 | EC50 | 1.1 nM | [5] |

| Dapagliflozin | hSGLT1 | EC50 | 1390 nM | [5] |

| Canagliflozin | hSGLT2 | IC50 | 2.2 nM | [5] |

| Empagliflozin | hSGLT2 | IC50 | 3.1 nM | [5] |

Table 1: Comparative inhibitory data of phlorizin and its derivatives against glucose transporters. Data for this compound is not specified in the reviewed literature.

Signaling Pathways

The inhibition of glucose transport, particularly by SGLT2 inhibitors, can modulate various intracellular signaling pathways. While specific studies on the signaling effects of this compound are limited, the known pathways affected by the broader class of SGLT inhibitors provide a putative framework for its action. A key pathway implicated is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize glucose transport inhibitors like this compound.

Non-Radioactive Glucose Uptake Assay (2-NBDG)

This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), into cultured cells.

Materials:

-

HEK293 cells stably expressing SGLT1 or SGLT2[6]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

2-NBDG (Invitrogen)[7]

-

This compound (or other inhibitors)

-

Phloretin (as a non-specific GLUT inhibitor control)[8]

-

96-well black, clear-bottom culture plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed HEK293-SGLT1 or -SGLT2 cells in a 96-well black, clear-bottom plate at a density of 2-5 x 10^4 cells/well and culture overnight.[1]

-

Cell Starvation: Remove the culture medium and wash the cells twice with warm PBS. Add 100 µL of glucose-free DMEM to each well and incubate for 1-2 hours at 37°C to deplete intracellular glucose stores.[7]

-

Inhibitor Treatment: Prepare serial dilutions of this compound in glucose-free DMEM. Remove the starvation medium and add 100 µL of the inhibitor solution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., phlorizin). Incubate for 30 minutes at 37°C.

-

2-NBDG Incubation: Prepare a 100 µM solution of 2-NBDG in glucose-free DMEM. Add 100 µL of the 2-NBDG solution to each well (final concentration 50 µM) and incubate for 30-60 minutes at 37°C, protected from light.[7]

-

Termination and Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.[7]

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.

Western Blot Analysis of Glucose Transporters

This protocol is used to determine the protein expression levels of specific glucose transporters (e.g., SGLT1, SGLT2, GLUT1, GLUT4) in cell lysates.

Materials:

-

Cell lysates from control and treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target glucose transporters (e.g., anti-SGLT2, anti-GLUT4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the glucose transporter of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[6]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising molecule in the study of glucose transport inhibition. Its structural relationship to phlorizin suggests a competitive inhibitory mechanism against SGLT transporters. While specific quantitative data on its inhibitory profile remains to be fully elucidated in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for its further characterization. Future research should focus on determining the precise IC50 and Ki values of this compound against a panel of SGLT and GLUT isoforms and elucidating its specific downstream signaling effects. Such data will be invaluable for its potential development as a therapeutic agent and as a tool for dissecting the complexities of glucose transport and metabolism.

References

- 1. abcam.com [abcam.com]

- 2. Competitive kinetics in the inhibition of sugar intestinal transport by phlorizin, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot protocol for Glucose Transporter GLUT2 antibody (NBP2-22218): Novus Biologicals [novusbio.com]

- 7. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 8. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to 4'-Deoxyphlorizin for Researchers and Drug Development Professionals

Abstract

4'-Deoxyphlorizin, a derivative of the natural product phlorizin, is a molecule of significant interest in metabolic disease research. It is a potent inhibitor of glucose transport systems, demonstrating a dual-action mechanism that includes the inhibition of both sodium-glucose cotransporters (SGLTs) and phlorizin hydrolase. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of diabetes, obesity, and metabolic disorders.

Physicochemical Properties of this compound

This compound is a dihydrochalcone glycoside. Its fundamental molecular and physical characteristics are summarized below.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₄O₉ | [1][2][3][4][5] |

| Molecular Weight | 420.41 g/mol | [1][2][4][5] |

| CAS Number | 4319-68-0 | [3] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Slightly soluble in methanol and hot water |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key proteins involved in glucose metabolism:

-

Sodium-Glucose Cotransporters (SGLTs): As a derivative of phlorizin, a well-known SGLT inhibitor, this compound is understood to block the reabsorption of glucose in the kidneys by inhibiting SGLT2. This action leads to increased urinary glucose excretion, thereby lowering blood glucose levels.

-

Phlorizin Hydrolase (Lactase-phlorizin hydrolase): This enzyme, located in the brush border of the small intestine, is responsible for the hydrolysis of phlorizin. This compound has been shown to be a potent inhibitor of this enzyme.

The inhibitory actions of this compound on these targets make it a compelling candidate for further investigation in the context of anti-diabetic drug discovery.

Experimental Protocols

In Vitro Glucose Uptake Inhibition Assay using 2-NBDG

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on glucose uptake using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

-

Caco-2 cells (or other suitable cell line expressing glucose transporters)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

2-NBDG

-

This compound

-

Phloretin (positive control)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed Caco-2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS.

-

Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in glucose-free DMEM.

-

Prepare a positive control solution of phloretin in glucose-free DMEM.

-

Aspirate the culture medium from the wells and wash twice with warm PBS.

-

Add 100 µL of the this compound dilutions, phloretin control, or vehicle control (glucose-free DMEM with DMSO) to the respective wells.

-

Incubate for 1 hour at 37°C.

-

-

2-NBDG Incubation:

-

Prepare a 100 µM solution of 2-NBDG in glucose-free DMEM.

-

Add 100 µL of the 2-NBDG solution to each well.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Aspirate the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Alternatively, cells can be detached and analyzed by flow cytometry.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of glucose uptake inhibition relative to the vehicle control.

-

Plot the percentage inhibition against the log of this compound concentration to determine the IC₅₀ value.

-

Phlorizin Hydrolase Activity Assay

This protocol outlines a method to determine the inhibitory activity of this compound against phlorizin hydrolase. The assay measures the amount of glucose released from the hydrolysis of phlorizin.

Materials:

-

Crude intestinal brush border membrane vesicle preparation (source of phlorizin hydrolase)

-

Phlorizin (substrate)

-

This compound

-

Maleate buffer (pH 6.0)

-

Glucose oxidase/peroxidase assay kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Prepare intestinal brush border membrane vesicles from a suitable animal model (e.g., rat) according to established protocols.

-

Determine the protein concentration of the vesicle preparation.

-

-

Assay Reaction:

-

In a 96-well plate, prepare the reaction mixtures containing:

-

Maleate buffer

-

Phlorizin (final concentration, e.g., 2 mM)

-

Varying concentrations of this compound

-

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the brush border membrane vesicle preparation.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by heat inactivation (e.g., boiling for 2 minutes) or by adding a stop solution (e.g., 0.1 M NaOH).

-

-

Glucose Measurement:

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new 96-well plate.

-

Measure the glucose concentration in the supernatant using a glucose oxidase/peroxidase assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of glucose.

-

Calculate the amount of glucose produced in each reaction.

-

Determine the percentage inhibition of phlorizin hydrolase activity by this compound at each concentration.

-

Calculate the IC₅₀ value.

-

Experimental and Drug Discovery Workflow

The characterization and development of this compound as a potential therapeutic agent can follow a structured workflow.

Conclusion

This compound is a promising small molecule with a dual inhibitory mechanism targeting both SGLTs and phlorizin hydrolase. Its well-defined physicochemical properties and clear mechanism of action make it an attractive candidate for further research and development in the context of metabolic diseases. The experimental protocols and workflow provided in this guide offer a solid framework for scientists to investigate the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4'-Deoxyphlorizin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Deoxyphlorizin is a dihydrochalcone, a derivative of the natural product phlorizin, which is known for its inhibitory effects on sodium-glucose cotransporters (SGLTs).[1][2] As an inhibitor of the glucose transport system, this compound and its derivatives are of significant interest in metabolic disease research, particularly for conditions like diabetes.[3][4] Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, drug metabolism research, and quality control.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound

This compound and its parent compound, phlorizin, exert their primary pharmacological effect by inhibiting Sodium-Glucose Cotransporters, specifically SGLT1 and SGLT2.[1][5] These transporters are responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the kidneys.[2][6] By blocking these transporters, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2][3]

Caption: Inhibition of SGLT1/SGLT2 by this compound.

Analytical Method 1: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely available method for the quantification of aromatic compounds like this compound. The following protocol is adapted from established methods for the parent compound, phloridzin.[4]

Experimental Protocol

1. Sample Preparation (from Plasma)

-

To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

2. HPLC-UV Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 285 nm |

3. Calibration and Quantification

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

-

The concentration of this compound in the samples can be determined from this calibration curve.

Method Validation Parameters (Expected)

| Parameter | Expected Range/Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Analytical Method 2: LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry is the preferred method.[7]

Experimental Protocol

1. Sample Preparation (from Plasma)

-

The sample preparation can follow the same protein precipitation protocol as for HPLC-UV. Alternatively, for cleaner samples, solid-phase extraction (SPE) can be used.

SPE Protocol:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample (pre-treated with an equal volume of 4% phosphoric acid).

-

Wash the cartridge with 1 mL of water.

-

Elute this compound with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp. | 350°C |

| MRM Transitions | To be determined by direct infusion of a standard solution. Expected precursor ion [M-H]⁻. |

3. Calibration and Quantification

-

Prepare calibration standards in the range of 1 ng/mL to 500 ng/mL in the same matrix as the samples (e.g., blank plasma).

-

An internal standard (e.g., a structurally similar compound not present in the samples) should be used.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

Method Validation Parameters (Expected)

| Parameter | Expected Range/Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Workflow

The general workflow for the quantification of this compound is outlined below.

Caption: General workflow for this compound quantification.

Conclusion

The provided protocols for HPLC-UV and LC-MS/MS serve as a robust starting point for the quantification of this compound. It is essential to perform a full method validation according to the specific requirements of the study and regulatory guidelines to ensure reliable and accurate results. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 3. Na(+)-glucose cotransporter (SGLT) inhibitors as antidiabetic agents. 4. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives substituted on the B ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Na(+)-glucose cotransporter (SGLT) inhibitors as antidiabetic agents. 4. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives substituted on the B ring. | Semantic Scholar [semanticscholar.org]

- 5. JaypeeDigital | eBook Reader [jaypeedigital.com]

- 6. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 4'-Deoxyphlorizin Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Deoxyphlorizin is a derivative of phlorizin, a natural dihydrochalcone found in the bark of apple trees. Phlorizin and its analogs are known inhibitors of the sodium-glucose cotransporters (SGLTs). Specifically, SGLT1, predominantly found in the small intestine, plays a crucial role in the absorption of dietary glucose and galactose. Inhibition of SGLT1 is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. This compound, as an inhibitor of the glucose transport system, is a valuable tool for studying SGLT1 function and for the development of novel antidiabetic drugs.

These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on SGLT1-mediated glucose uptake.

Mechanism of Action of SGLT1

SGLT1 is a secondary active transporter that couples the transport of glucose or galactose against their concentration gradient to the downhill transport of sodium ions (Na+). This symport mechanism is essential for the absorption of these monosaccharides from the intestinal lumen into the enterocytes. The inhibition of SGLT1 by compounds like this compound blocks this uptake, thereby reducing the amount of glucose entering the bloodstream after a meal.

Data Presentation

The inhibitory potency of various SGLT inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several known SGLT inhibitors, providing a comparative context for the evaluation of this compound. While specific IC50 values for this compound are not widely published, derivatives have shown potent inhibitory effects. For comparative purposes, data for the parent compound phlorizin and other selective SGLT1/SGLT2 inhibitors are presented.

| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |

| Phlorizin | SGLT1/SGLT2 | hSGLT1 expressing cells | 110 | [1] |

| Dapagliflozin | SGLT2 > SGLT1 | hSGLT1 expressing cells | 880 | [1] |

| Sotagliflozin | SGLT1/SGLT2 | HEK293-hSGLT1 | 54.6 | [2] |

| Mizagliflozin | SGLT1 | Not Specified | 27 (Ki) | [3] |

| Canagliflozin | SGLT2 > SGLT1 | Not Specified | ~1960 (for SGLT1) | [4] |

Experimental Protocols

Two primary types of cell-based assays are commonly used to assess SGLT1 inhibition: radiolabeled substrate uptake assays and fluorescent glucose analog uptake assays.

Protocol 1: Radiolabeled Glucose Uptake Assay

This protocol utilizes the radiolabeled, non-metabolizable glucose analog α-methyl-D-glucopyranoside ([¹⁴C]AMG) to measure SGLT1 activity.

Materials:

-

HEK293 cells stably expressing human SGLT1 (HEK293-hSGLT1)

-

Mock-transfected HEK293 cells (for control)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

G418 (for selection of stable cells)

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer (e.g., Krebs-Ringer-Henseleit buffer)

-

[¹⁴C]AMG

-

This compound

-

Phlorizin (as a positive control)

-

Cell lysis buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture HEK293-hSGLT1 and mock-transfected cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 for selection.

-

Seeding: Seed the cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

-

Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Pre-incubation: Pre-incubate the cells with assay buffer for 15-30 minutes at 37°C.

-

Inhibition Assay:

-

Prepare solutions of this compound at various concentrations in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM Phlorizin).

-

Add the inhibitor solutions to the respective wells and incubate for 15-30 minutes at 37°C.

-

-

Uptake Measurement:

-

Prepare the uptake solution by adding [¹⁴C]AMG (final concentration typically 1 µM) to the assay buffer containing the respective inhibitor concentrations.

-

Start the uptake by adding the uptake solution to each well.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Termination of Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 20-30 minutes at room temperature.

-

Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the SGLT1-specific uptake by subtracting the counts from mock-transfected cells from the counts of HEK293-hSGLT1 cells. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fluorescent Glucose Analog Uptake Assay

This non-radioactive method uses a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake.

Materials:

-

Caco-2 cells (a human intestinal epithelial cell line that endogenously expresses SGLT1)

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

Non-essential amino acids

-

PBS

-

Glucose-free culture medium

-

2-NBDG

-

This compound

-

Phlorizin (positive control)

-

Cell-Based Assay Buffer

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Culture and Differentiation: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% non-essential amino acids. For differentiation into a polarized monolayer that better mimics the intestinal epithelium, culture the cells on permeable supports (e.g., Transwell inserts) for 18-21 days.

-

Seeding: For a 96-well plate format, seed Caco-2 cells at a density of 1-5 x 10⁴ cells/well and grow overnight.

-

Cell Preparation: On the day of the assay, wash the cells with PBS.

-

Starvation: Incubate the cells in glucose-free culture medium for 1-2 hours to upregulate glucose transporters.

-

Inhibition Assay:

-

Treat the cells with various concentrations of this compound in glucose-free medium. Include vehicle and positive controls.

-

Incubate for a predetermined time (e.g., 30 minutes).

-

-

Uptake Measurement:

-

Add 2-NBDG (final concentration typically 100-200 µg/ml) to each well.

-

Incubate for 10-60 minutes at 37°C. The optimal time should be determined empirically for the specific cell line and conditions.

-

-

Termination of Uptake: Stop the uptake by aspirating the medium and washing the cells twice with ice-cold Cell-Based Assay Buffer.

-

Quantification:

-

Plate Reader: If using a fluorescence plate reader, add Cell-Based Assay Buffer to each well and measure the fluorescence at an excitation/emission of ~485/535 nm.

-

Flow Cytometry: If using a flow cytometer, detach the cells (e.g., with trypsin), resuspend in Cell-Based Assay Buffer, and analyze the fluorescence of individual cells.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Caption: Experimental workflow for a cell-based SGLT1 inhibition assay.

Caption: Signaling pathway illustrating SGLT1-mediated oxidative stress and its inhibition.[5][6]

References

- 1. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SGLT1: A Potential Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4'-Deoxyphlorizin for Inhibiting SGLT Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Deoxyphlorizin is a derivative of phlorizin, a natural dihydrochalcone glucoside that acts as a competitive inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and SGLT2.[1] Phlorizin itself has been a foundational tool in renal physiology research, but its low bioavailability and lack of selectivity have limited its therapeutic application.[2] The development of phlorizin analogs, including this compound, aims to overcome these limitations and provide more specific tools for studying and potentially treating conditions related to glucose transport. These application notes provide an overview of this compound's activity, along with detailed protocols for its use in research settings.

Mechanism of Action

This compound, like its parent compound phlorizin, inhibits the activity of SGLT1 and SGLT2. These transporters are responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys (primarily SGLT2) and for glucose absorption in the small intestine (primarily SGLT1). By blocking these transporters, this compound can induce glucosuria (excretion of glucose in urine) and reduce intestinal glucose uptake, thereby lowering blood glucose levels.[3]

The inhibition of SGLT transporters leads to a decrease in intracellular sodium and glucose concentrations. This alteration in cellular metabolism triggers a cascade of downstream signaling events that contribute to the broader physiological effects of SGLT inhibition.

Quantitative Data

| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Phlorizin | hSGLT1 | ~300 | ~0.13 |

| hSGLT2 | ~39 |

Note: Data for phlorizin is provided for comparative purposes. The actual IC50 values for this compound may vary.

Signaling Pathways

The inhibition of SGLT transporters by compounds like this compound initiates a complex network of intracellular signaling pathways. These pathways are primarily influenced by the reduction in intracellular sodium and glucose levels, leading to cellular stress and adaptive responses.

Caption: SGLT Inhibition Signaling Pathway

Experimental Protocols

The following protocols are generalized methods for assessing the inhibitory activity of compounds like this compound on SGLT1 and SGLT2.

Protocol 1: In Vitro SGLT Inhibition Assay using a Fluorescent Glucose Analog

This protocol describes a cell-based assay to determine the inhibitory potency of this compound on SGLT1 and SGLT2 using a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

G418 (Geneticin) for selection of stable cell lines.

-

This compound stock solution (in DMSO).

-

2-NBDG stock solution.

-

Krebs-Ringer-HEPES (KRH) buffer (containing 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 10 mM HEPES, pH 7.4).

-

Sodium-free KRH buffer (NaCl replaced with choline chloride).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Culture and Seeding:

-

Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells in DMEM supplemented with FBS, penicillin-streptomycin, and G418.

-

Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and incubate for 24-48 hours to allow for attachment and confluence.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in KRH buffer.

-

Wash the cells twice with KRH buffer.

-

Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO in KRH buffer) and a positive control (e.g., phlorizin).

-

-

Glucose Uptake Assay:

-

Prepare a working solution of 2-NBDG in KRH buffer (final concentration typically 50-100 µM).

-

Add the 2-NBDG solution to all wells and incubate for 30-60 minutes at 37°C.

-

To determine sodium-dependent uptake, include control wells where cells are incubated with 2-NBDG in sodium-free KRH buffer.

-

-

Measurement and Analysis:

-

Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

-

Add KRH buffer to each well and measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: In Vitro SGLT Inhibition Assay Workflow

Protocol 2: Preparation of this compound for In Vivo Studies

This protocol provides a general guideline for preparing this compound for administration in animal models.

Materials:

-

This compound powder.

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a mixture of polyethylene glycol, Tween 80, and saline).

-

Sterile tubes and syringes.

-

Vortex mixer and/or sonicator.

Procedure:

-

Weighing and Dissolution:

-

Accurately weigh the required amount of this compound powder based on the desired dose and the weight of the animals.

-

In a sterile tube, add a small amount of the vehicle to the powder to form a paste.

-

-

Suspension/Solution Preparation:

-

Gradually add the remaining vehicle to the paste while continuously mixing using a vortex mixer.

-

If the compound is not fully soluble, use a sonicator to aid in creating a uniform suspension. Ensure the solution does not overheat during sonication.

-

-

Administration:

-

Administer the prepared solution/suspension to the animals via the desired route (e.g., oral gavage).

-

Ensure the formulation is administered shortly after preparation to maintain uniformity, especially for suspensions.

-

Important Considerations:

-

The solubility of this compound in aqueous solutions may be limited. The choice of vehicle is critical for achieving a stable and homogenous formulation.

-

Perform pilot studies to determine the optimal vehicle and formulation for your specific animal model and experimental design.

-

All procedures involving animals should be approved by the institution's Animal Care and Use Committee.

Logical Relationships in SGLT Inhibition and its Consequences

The inhibition of SGLT transporters sets off a chain of events with significant physiological consequences, particularly in the context of metabolic diseases.

Caption: Consequences of SGLT Inhibition

Conclusion

This compound represents a valuable tool for investigating the roles of SGLT1 and SGLT2 in various physiological and pathological processes. The provided protocols and information offer a starting point for researchers to incorporate this compound into their studies. Further characterization of its specific inhibitory profile and downstream effects will continue to enhance its utility in the field of drug discovery and metabolic research.

References

Application Notes and Protocols for 4'-Deoxyphlorizin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Deoxyphlorizin is a valuable research tool in the study of glucose transport. As a derivative of phlorizin, it acts as an inhibitor of the sodium-glucose cotransporters (SGLTs), making it a significant compound in metabolic research, particularly in the context of diabetes and related disorders. Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₉ | [1][2][3] |

| Molecular Weight | 420.41 g/mol | [1][2][3] |

| CAS Number | 4319-68-0 | [1][2] |

| Appearance | Off-white to pale yellow solid | [3] |

| Solubility in DMSO | 84 mg/mL (199.8 mM) | [4] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 42.04 mg of the compound.

-

Dissolution:

-

Transfer the weighed powder to a sterile amber vial.

-

Add the calculated volume of anhydrous DMSO. For 42.04 mg, add 1 mL of DMSO.

-

Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

-

Note on DMSO Concentration in Cell Culture: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: Inhibition of SGLT2 by this compound

This compound, similar to its parent compound phlorizin, is a competitive inhibitor of Sodium-Glucose Cotransporter 2 (SGLT2).[5][6] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[7][8] By blocking SGLT2, this compound prevents this reabsorption, leading to the excretion of glucose in the urine (glucosuria).[7][9] This mechanism effectively lowers blood glucose levels.

Caption: Inhibition of SGLT2-mediated glucose reabsorption.

References

- 1. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivochem.net [invivochem.net]

- 3. This compound [amp.chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Beyond SGLT2: Exploring the Therapeutic Potential of Lesser-Known SGLT Isoform Inhibitors | MDPI [mdpi.com]

- 7. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 8. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. diabetesjournals.org [diabetesjournals.org]

Application Notes and Protocols: 4'-Deoxyphlorizin in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Deoxyphlorizin, a potent inhibitor of sodium-glucose cotransporters (SGLTs), in the context of diabetes research. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

This compound is a derivative of phlorizin, a natural dihydrochalcone found in the bark of apple trees. Phlorizin itself is a well-known dual inhibitor of SGLT1 and SGLT2.[1] These transporters are crucial for glucose (re)absorption in the intestine and kidneys, respectively.[1][2] SGLT2 is responsible for the majority of glucose reabsorption in the kidneys, while SGLT1 is the primary transporter for glucose and galactose absorption in the small intestine.[1][2] Inhibition of these transporters presents a therapeutic strategy for managing diabetes by reducing blood glucose levels through increased urinary glucose excretion and decreased intestinal glucose uptake.[1] this compound, as a derivative, is investigated for its potential as a more specific or potent SGLT inhibitor.

Mechanism of Action

This compound and its related compounds act as competitive inhibitors of SGLT1 and SGLT2. By binding to these transporters, they block the reabsorption of glucose from the glomerular filtrate in the kidneys and the absorption of dietary glucose in the intestine. This leads to a reduction in blood glucose levels, making it a valuable tool for studying glycemic control in preclinical diabetes models.[1]

Data Presentation

The following tables summarize key quantitative data for phlorizin, a compound structurally and functionally similar to this compound, and its derivatives. This data is essential for designing and interpreting experiments in diabetes research.

Table 1: Inhibitory Activity of Phlorizin and a this compound Derivative against SGLT1 and SGLT2

| Compound | Target | IC50 (nM) | Reference |

| Phlorizin | hSGLT1 | ~290 | [3] |

| Phlorizin | hSGLT2 | ~21 | [3] |

| This compound derivative (2a) | - | Potent glucosuric effect at 100 mg/kg in rats | [4] |

Table 2: In Vivo Efficacy of Phlorizin in Diabetic Mouse Models

| Animal Model | Treatment and Dosage | Duration | Key Findings | Reference |

| STZ-induced diabetic mice | Phlorizin (subcutaneous injection, twice daily) | 7 days | Reduced non-fasting blood glucose from ~539 mg/dL to ~300 mg/dL. | [5] |

| db/db mice | Phlorizin (20 mg/kg, intragastric administration) | 10 weeks (from week 8 to 18) | Significantly decreased body weight gain and levels of serum fasting blood glucose, triglycerides, and total cholesterol. | [6] |

| High-fat diet-fed mice | Phlorizin (400 mg/kg body weight) | Acute | Reduced diabetic blood glucose levels compared to untreated animals. | [1] |

Experimental Protocols

In Vivo Glucose Lowering Assessment in a Diabetic Mouse Model

This protocol is a representative example based on studies using phlorizin in streptozotocin (STZ)-induced diabetic mice.[5]

Objective: To evaluate the effect of this compound on blood glucose levels in a diabetic mouse model.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO/polyethylene glycol)

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Male C57BL/6 mice (8-10 weeks old)

-

Glucometer and glucose test strips

-

Syringes and needles for injection

Procedure:

-

Induction of Diabetes:

-

Induce diabetes in mice by a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg body weight) dissolved in cold citrate buffer.

-

Monitor blood glucose levels 3-5 days post-injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic and are used for the study.

-

-

Animal Grouping and Treatment:

-

Randomly divide the diabetic mice into two groups:

-

Vehicle control group

-

This compound treatment group

-

-

Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., based on the data in Table 2).

-

Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage, subcutaneous injection) at a specified frequency (e.g., once or twice daily).

-

-

Blood Glucose Monitoring:

-

Measure non-fasting blood glucose levels from tail vein blood at regular intervals (e.g., daily, before and after treatment).

-

Continue the treatment for the planned duration of the study (e.g., 7 days, 4 weeks).

-

-

Data Analysis:

-

Compare the blood glucose levels between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., t-test, ANOVA).

-

Cellular Glucose Uptake Assay

This protocol describes a common method for measuring glucose uptake in a cell line using the fluorescent glucose analog 2-NBDG.